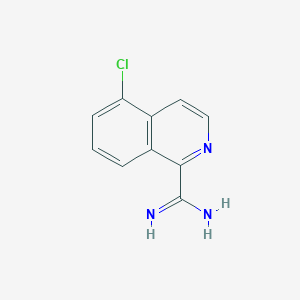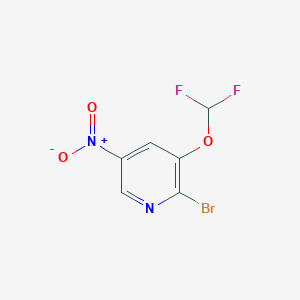
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid: is an organic compound characterized by the presence of bromine atoms attached to both the phenyl ring and the acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid typically involves the bromination of 3-(4-bromophenyl)-2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Reduction Reactions: Formation of de-brominated or partially reduced products.
Scientific Research Applications
Chemistry: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.
Medicine: The compound is investigated for its potential therapeutic applications. Brominated compounds are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
3-Bromopropionic acid: A brominated carboxylic acid with similar reactivity but different structural features.
4-Bromophenylacetic acid: Another brominated aromatic compound with distinct chemical properties.
2-Bromo-3-methylbutyric acid: A structurally related compound with variations in the position of the bromine atom and the alkyl chain.
Uniqueness: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and potential applications. Its structure allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C10H8Br2O2 |
|---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
(Z)-3-bromo-3-(4-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,13,14)/b9-6- |
InChI Key |
MSSWEYBKEWFTTM-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)Br)/Br)/C(=O)O |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)

![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)


![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)

![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
